N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a structurally complex small molecule featuring a benzo[b][1,4]oxazepine core fused with a tetrahydro ring system. The compound includes a 3,3-dimethyl-4-oxo moiety, an isopentyl side chain at position 5, and a methanesulfonamide group substituted with an m-tolyl aromatic ring at position 6.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4S/c1-17(2)11-12-26-21-10-9-20(14-22(21)30-16-24(4,5)23(26)27)25-31(28,29)15-19-8-6-7-18(3)13-19/h6-10,13-14,17,25H,11-12,15-16H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIGTDLSSQABCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing available research findings and data.
- Molecular Formula : C24H32N2O5S
- Molecular Weight : 460.59 g/mol
- CAS Number : 922005-59-2
The compound features a unique structure that may contribute to its biological activities, particularly in pharmacology.
Antimicrobial Activity
Recent studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide demonstrated varying degrees of antimicrobial effectiveness against multiple pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
In vitro studies indicate that compounds with structural similarities to this compound exhibit anti-inflammatory effects by suppressing nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests potential therapeutic applications in inflammatory conditions.
Antioxidant Activity
The antioxidant capacity of related compounds has been evaluated using various assays. These studies suggest that the presence of specific functional groups enhances the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Case Studies
- Study on Antimicrobial Activity : A series of synthesized derivatives were tested against common bacterial strains. The results indicated that certain modifications in the molecular structure significantly improved antimicrobial efficacy compared to standard antibiotics .
- Evaluation of Anti-inflammatory Effects : In a controlled study, compounds similar to this compound were shown to reduce inflammation markers in human cell lines .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it can form hydrogen bonds and hydrophobic interactions with key proteins involved in inflammation and microbial resistance .
Comparison with Similar Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
